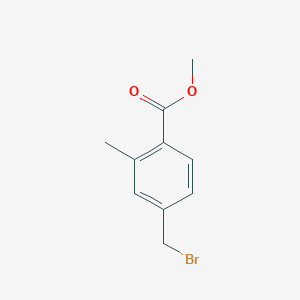

Methyl 4-(bromomethyl)-2-methylbenzoate

Beschreibung

BenchChem offers high-quality Methyl 4-(bromomethyl)-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(bromomethyl)-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(bromomethyl)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABHQNNTZZMWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279242 | |

| Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-28-1 | |

| Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(bromomethyl)-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker in Synthetic Chemistry

Methyl 4-(bromomethyl)-2-methylbenzoate is a substituted aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique structure, featuring a reactive benzylic bromide, a sterically influencing ortho-methyl group, and a methyl ester, makes it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug development. The strategic placement of its functional groups allows for sequential and site-selective reactions, a crucial aspect in the multi-step synthesis of novel therapeutic agents.

Physicochemical Properties

Methyl 4-(bromomethyl)-2-methylbenzoate (CAS Number: 74733-28-1) is typically a colorless to pale yellow liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below. The presence of the bromomethyl group makes it a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment. It is soluble in common organic solvents.[1]

| Property | Value | Source |

| CAS Number | 74733-28-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 243.10 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -15 °C | [1] |

| Boiling Point | 245 °C | [1] |

| Predicted Density | 1.404 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Synthesis and Mechanistic Insights

The synthesis of Methyl 4-(bromomethyl)-2-methylbenzoate is not as straightforward as the synthesis of its isomer without the ortho-methyl group. A common strategy involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 4,2-dimethylbenzoate.

A general synthetic approach involves the esterification of 4-bromo-2-methylbenzoic acid followed by further functionalization.[5]

Experimental Protocol: Radical Bromination of Methyl 4,2-dimethylbenzoate

This protocol describes a representative synthesis of Methyl 4-(bromomethyl)-2-methylbenzoate. The causality behind the choice of reagents is rooted in established principles of organic chemistry. N-Bromosuccinimide (NBS) is selected as the bromine source for benzylic bromination due to its ability to provide a low, steady concentration of bromine radicals, which minimizes side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, which does not readily react with bromine radicals.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4,2-dimethylbenzoate in a suitable solvent such as carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) and irradiate with a UV lamp or a high-wattage incandescent bulb to facilitate the initiation of the radical chain reaction.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in carbon tetrachloride, can be removed by filtration.

-

Purification: The filtrate is then washed with an aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 4-(bromomethyl)-2-methylbenzoate.

Caption: Synthetic workflow for Methyl 4-(bromomethyl)-2-methylbenzoate.

Reactivity and Applications in Drug Development

The synthetic utility of Methyl 4-(bromomethyl)-2-methylbenzoate stems primarily from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This allows for the facile introduction of various functionalities at the 4-position's methyl group, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

The ortho-methyl group exerts a steric and electronic influence on the reactivity of the molecule. It can hinder the approach of bulky nucleophiles to the benzylic carbon, potentially leading to different selectivity compared to its isomer lacking this group. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another site for chemical modification, such as amide bond formation.

While specific examples of its use in the synthesis of marketed drugs are not as widely documented as for its isomer, its potential as a versatile building block is clear. It can be employed in the synthesis of novel compounds for various therapeutic areas. For instance, benzylic bromide derivatives are used in the synthesis of antagonists for various receptors and as linkers in the development of Antibody-Drug Conjugates (ADCs).

Safety and Handling

Methyl 4-(bromomethyl)-2-methylbenzoate is an irritant and corrosive compound.[1] It should be handled with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1] In case of skin or eye contact, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.[1]

Conclusion

Methyl 4-(bromomethyl)-2-methylbenzoate is a valuable and versatile intermediate in organic synthesis. Its distinct pattern of functional groups allows for a range of chemical transformations, making it a useful tool for medicinal chemists and drug development professionals. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities. As the demand for novel and complex molecules continues to grow, the importance of such well-defined building blocks in the synthetic chemist's arsenal cannot be overstated.

References

-

ChemBK. (2024, April 9). Methyl 4-(bromomethyl)-2-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

SciSpace. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Methyl 4-(bromomethyl)-2-methylbenzoate 1H NMR and 13C NMR spectra

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(bromomethyl)-2-methylbenzoate

Abstract

Methyl 4-(bromomethyl)-2-methylbenzoate (CAS: 74733-28-1) is a versatile bifunctional reagent crucial in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research.[1] Its utility stems from the distinct reactivity of its functional groups: a methyl ester, an ortho-methyl group, and a para-bromomethyl (benzylic bromide) group. Unambiguous structural confirmation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by empirical data from analogous structures. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, enabling accurate spectral interpretation and quality control.

Molecular Structure and Spectroscopic Implications

The chemical structure of methyl 4-(bromomethyl)-2-methylbenzoate dictates its NMR spectral characteristics. As a 1,2,4-trisubstituted benzene derivative, the molecule lacks any plane of symmetry that bisects the aromatic ring. Consequently, all aromatic protons and carbons are chemically non-equivalent, leading to a complex but interpretable set of signals.

The three substituents exert significant and predictable electronic effects on the benzene ring, which are key to assigning the NMR signals:

-

Methyl Ester (-COOCH₃): An electron-withdrawing group (EWG) through both resonance and inductive effects. It deshields the ipso carbon (C-1) and the ortho protons and carbons.

-

Methyl (-CH₃): An electron-donating group (EDG) through hyperconjugation. It shields the ortho and para positions.

-

Bromomethyl (-CH₂Br): A weakly electron-withdrawing group primarily through induction due to the electronegativity of the bromine atom.

Caption: Molecular structure with atom numbering for NMR assignments.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. For methyl 4-(bromomethyl)-2-methylbenzoate, four distinct signals are expected in the aliphatic region and three in the aromatic region.

Predicted and Assigned ¹H NMR Data

The following table summarizes the predicted and assigned chemical shifts (δ), multiplicities, and integrations for the compound, typically recorded in chloroform-d (CDCl₃). These assignments are based on established substituent effects and data from structurally similar compounds.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~7.85 | d | 1H | H-6 | Ortho to the electron-donating -CH₃ group and meta to the -CH₂Br and -COOCH₃ groups. Least shielded aromatic proton due to proximity to the deshielding ester group. |

| ~7.30 | d | 1H | H-5 | Ortho to the -CH₂Br group and meta to the -CH₃ group. Experiences moderate deshielding. |

| ~7.25 | s | 1H | H-3 | Ortho to the -COOCH₃ group and meta to the -CH₂Br group. Experiences moderate shielding from the adjacent -CH₃ group. |

| ~4.75 | s | 2H | -CH₂Br | Benzylic protons significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring. Appears as a singlet as there are no adjacent protons. |

| ~3.90 | s | 3H | -OCH₃ | Ester methyl protons deshielded by the adjacent oxygen atom. Appears as a singlet. |

| ~2.55 | s | 3H | Ar-CH₃ | Aromatic methyl protons, appears in the typical region for such groups. Appears as a singlet. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The aromatic signals for H-3 and H-5 may show fine splitting due to meta-coupling.

In-depth Interpretation of Aromatic Signals

The substitution pattern on the benzene ring creates a unique electronic environment for each of the three aromatic protons (H-3, H-5, H-6).

-

H-6: This proton is positioned ortho to the electron-donating methyl group and ortho to the C-1 bearing the electron-withdrawing ester group. The powerful deshielding effect of the proximate ester group dominates, shifting this proton furthest downfield. It appears as a doublet due to coupling with H-5.

-

H-5: Positioned ortho to the bromomethyl group and meta to both the ester and methyl groups. Its chemical shift is intermediate. It appears as a doublet due to coupling with H-6.

-

H-3: This proton is ortho to the electron-donating methyl group and meta to the bromomethyl group. It is expected to be the most shielded of the aromatic protons and thus appear furthest upfield. It should appear as a singlet or a very narrow doublet due to a small meta-coupling to H-5.

The analysis of coupling patterns in substituted benzenes is a well-established method for confirming isomer identity.[4][5][6]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment and functional group type. Due to the molecule's asymmetry, all 10 carbon atoms are expected to produce unique signals.

Predicted and Assigned ¹³C NMR Data

The assignments below are derived from substituent chemical shift (SCS) calculations and comparison with analogous compounds like methyl 4-(bromomethyl)benzoate, methyl 4-methylbenzoate, and methyl 4-bromobenzoate.[7][8][9]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Causality |

| ~167.0 | Quaternary (C=O) | C-7 (Ester C=O) | Carbonyl carbons are highly deshielded and appear at very low field. |

| ~142.0 | Quaternary | C-2 | The ipso-carbon attached to the electron-donating methyl group is shifted downfield. |

| ~139.5 | Quaternary | C-4 | The ipso-carbon attached to the bromomethyl group. |

| ~131.5 | Quaternary | C-1 | The ipso-carbon attached to the electron-withdrawing ester group is shifted downfield. |

| ~130.5 | CH | C-6 | Aromatic methine carbon. |

| ~129.0 | CH | C-5 | Aromatic methine carbon. |

| ~126.5 | CH | C-3 | Aromatic methine carbon, likely the most upfield due to shielding effects. |

| ~52.5 | CH₃ | C-8 (-OCH₃) | Ester methyl carbon, deshielded by the attached oxygen. |

| ~32.0 | CH₂ | C-9 (-CH₂Br) | Benzylic carbon attached to the electronegative bromine, shifting it downfield relative to a standard alkyl chain. |

| ~21.5 | CH₃ | C-10 (Ar-CH₃) | Aromatic methyl carbon, appearing in the typical upfield aliphatic region. |

Causality of Substituent Effects

The chemical shift of each aromatic carbon is a composite of the electronic contributions from all three substituents. The principles of substituent-induced chemical shifts are well-documented and provide a robust framework for these assignments.[10][11][12]

-

Quaternary Carbons (C-1, C-2, C-4): These carbons, directly attached to the substituents, show the largest shifts (known as the ipso-effect). The electron-withdrawing nature of the ester group deshields C-1 significantly.

-

Methine Carbons (C-3, C-5, C-6): Their shifts are governed by their position relative to the EDG (-CH₃) and EWGs (-COOCH₃, -CH₂Br). For instance, carbons ortho and para to the electron-donating methyl group will be shielded (shifted upfield), while those ortho to the ester group will be deshielded (shifted downfield).

Self-Validating Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous, standardized protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed as a self-validating system to minimize artifacts and ensure spectral integrity.

Workflow for High-Quality NMR Analysis

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR [m.chemicalbook.com]

- 3. 2-bromomethyl-4-methyl-benzoic acid methyl ester(622847-32-9) 1H NMR [m.chemicalbook.com]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR [m.chemicalbook.com]

- 8. Methyl 4-bromobenzoate(619-42-1) 13C NMR [m.chemicalbook.com]

- 9. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Mechanism of Methyl 4-(bromomethyl)-2-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and practical application of Methyl 4-(bromomethyl)-2-methylbenzoate, a key intermediate in organic and medicinal chemistry. The primary focus is on the selective free-radical bromination of the benzylic position of Methyl 4,2-dimethylbenzoate using N-Bromosuccinimide (NBS). This document delves into the causality behind experimental choices, offering a field-proven perspective for researchers, scientists, and drug development professionals. Detailed experimental protocols, mechanistic diagrams, characterization data, and safety protocols are presented to ensure both scientific integrity and practical utility.

Introduction: Significance of Methyl 4-(bromomethyl)-2-methylbenzoate

Methyl 4-(bromomethyl)-2-methylbenzoate is a bifunctional organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its utility stems from the presence of two key reactive sites: a benzylic bromide and a methyl ester. The benzylic bromide is highly susceptible to nucleophilic substitution (SN1 and SN2) reactions, allowing for the facile introduction of a wide range of functional groups. This reactivity makes it an important intermediate in the pharmaceutical industry for the synthesis of various therapeutic agents.[1] For instance, it is a crucial precursor in the production of specific kinase inhibitors and other targeted therapies.[1] The strategic placement of the methyl group and the ester functionality on the aromatic ring provides a scaffold that can be further elaborated, making it a versatile tool for synthetic chemists.

Synthetic Strategy: The Wohl-Ziegler Reaction

The most common and efficient method for synthesizing Methyl 4-(bromomethyl)-2-methylbenzoate is through the selective free-radical bromination of the 4-methyl group of its precursor, Methyl 4,2-dimethylbenzoate. This transformation is a classic example of a Wohl-Ziegler reaction , which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[2]

Rationale for Reagent Selection

-

N-Bromosuccinimide (NBS): The choice of NBS over molecular bromine (Br₂) is critical for achieving high selectivity in benzylic bromination.[3] NBS serves as a source of bromine radicals (Br•) by providing a low, constant concentration of Br₂ in the reaction mixture. This is crucial to prevent competing side reactions, such as electrophilic addition to the aromatic ring, which would occur with a high concentration of Br₂.[3][4]

-

Radical Initiator (AIBN or BPO): Free-radical reactions require an initiation step to generate the initial radical species. This is typically achieved using a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), or through photochemical irradiation.[2] These initiators decompose upon heating to form radicals, which then start the chain reaction.

-

Solvent: The reaction is typically carried out in a non-polar, inert solvent, with carbon tetrachloride (CCl₄) being historically common.[5][6] However, due to its toxicity and environmental concerns, alternative solvents like chlorobenzene or supercritical CO₂ have been explored.[7][8]

Synthesis Workflow

The overall synthesis can be visualized as a two-step process starting from 4,2-dimethylbenzoic acid.

Caption: Overall workflow for the synthesis of the target compound.

Reaction Mechanism: Free-Radical Chain Bromination

The benzylic bromination with NBS proceeds through a well-established free-radical chain mechanism.[4][9] The stability of the benzylic radical intermediate is the key factor driving the reaction's regioselectivity.

Mechanistic Steps

The mechanism is divided into three distinct phases: initiation, propagation, and termination.

-

Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) upon heating to generate two radicals. This radical then abstracts a hydrogen from trace amounts of HBr present to form a bromine radical (Br•), or it reacts with NBS to initiate the chain. A more accepted view is that the initiator helps generate a small amount of Br₂ from HBr, which is then homolytically cleaved by light or heat to form bromine radicals.[4][10]

-

Propagation (A Two-Step Cycle):

-

Step 1: A bromine radical (Br•) abstracts a hydrogen atom from the 4-methyl group of Methyl 4,2-dimethylbenzoate. This is the rate-determining step and is highly selective for the benzylic hydrogen because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[10]

-

Step 2: The newly formed benzylic radical reacts with a molecule of Br₂ (generated in low concentration from the reaction of HBr with NBS) to form the desired product, Methyl 4-(bromomethyl)-2-methylbenzoate, and a new bromine radical (Br•). This new bromine radical can then participate in another cycle of propagation.

-

-

Termination: The chain reaction is terminated when two radical species combine. This can happen in several ways, such as two bromine radicals combining to form Br₂, or a bromine radical and a benzylic radical combining. These are rare events compared to the propagation steps.

Caption: Free-radical chain mechanism of benzylic bromination.

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 4-(bromomethyl)-2-methylbenzoate from Methyl 4,2-dimethylbenzoate.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Methyl 4-(bromomethyl)-2-methylbenzoate is a lachrymator and causes skin burns and eye damage.[11][12] N-Bromosuccinimide is an irritant. Carbon tetrachloride is a suspected carcinogen and toxic.[7] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Table 1: Reagent and Material List

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| Methyl 4,2-dimethylbenzoate | 164.20 | 10.0 g | 60.9 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 11.4 g | 64.0 | 1.05 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.295 g | 1.22 | 0.02 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - | - |

| Round-bottom flask (250 mL) | - | 1 | - | - |

| Reflux condenser | - | 1 | - | - |

| Magnetic stirrer and stir bar | - | 1 | - | - |

| Heating mantle | - | 1 | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,2-dimethylbenzoate (10.0 g, 60.9 mmol), N-Bromosuccinimide (11.4 g, 64.0 mmol), Benzoyl Peroxide (0.295 g, 1.22 mmol), and carbon tetrachloride (150 mL).

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be irradiated with a heat lamp to facilitate initiation.[13] Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours. A successful reaction is often indicated by the consumption of the denser NBS, which sinks to the bottom, and the formation of succinimide, which floats.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the collected solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash with an aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining HBr, followed by a wash with brine.[13]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

Product Characterization

The identity and purity of the synthesized Methyl 4-(bromomethyl)-2-methylbenzoate should be confirmed using spectroscopic methods.

Table 2: Spectroscopic Data

| Technique | Description | Expected Values |

|---|---|---|

| ¹H NMR | (CDCl₃, 400 MHz) | δ 7.90 (d, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 4.50 (s, 2H, -CH₂Br), 3.90 (s, 3H, -OCH₃), 2.60 (s, 3H, Ar-CH₃) |

| ¹³C NMR | (CDCl₃, 100 MHz) | δ 166.5 (C=O), 142.0, 138.0, 131.0, 130.0, 129.5, 128.0 (Ar-C), 52.5 (-OCH₃), 32.0 (-CH₂Br), 21.0 (Ar-CH₃) |

| Mass Spec (MS) | (EI) | m/z (relative intensity): 228/230 ([M]⁺, isotopic pattern for Br) |

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and instrument. The provided NMR data is an estimation based on typical values for similar structures.[14][15][16]

Troubleshooting and Optimization

| Potential Issue | Cause | Solution |

| Low Yield | Incomplete reaction; insufficient initiation. | Ensure the initiator is fresh. Increase reaction time or use photochemical initiation. Purify NBS by recrystallization if it is old or discolored.[2] |

| Dibromination Product | Use of excess NBS or prolonged reaction time. | Use stoichiometric amounts of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |

| Aromatic Bromination | High concentration of Br₂. | Ensure the use of NBS rather than Br₂. Avoid conditions that could lead to the buildup of HBr, which reacts with NBS to form Br₂. |

| Reaction at 2-methyl group | Steric hindrance at the 2-position is generally sufficient to favor reaction at the 4-position. | This is typically not a major side reaction due to steric hindrance from the adjacent ester group. |

Conclusion

The synthesis of Methyl 4-(bromomethyl)-2-methylbenzoate via Wohl-Ziegler bromination is a robust and highly selective method that is fundamental to modern organic synthesis. A thorough understanding of the free-radical mechanism is essential for optimizing reaction conditions and minimizing the formation of byproducts. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably produce this valuable intermediate for applications in pharmaceutical development and materials science.

References

- ARAXES PHARMA LLC, et al. (2018). Patent WO2018/68017.

-

Chemistry Steps. Benzylic Bromination. Available at: [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Available at: [Link]

- Tuleen, D. L., & Hess, Jr., B. A. (1971). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

-

PubChem. Methyl 4-(bromomethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

- Tuleen, D. L., & Hess Jr., B. A. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry.

-

Journal of the American Chemical Society. The Mechanism of Benzylic Bromination with N-Bromosuccinimide. ACS Publications. Available at: [Link]

- Thermo Fisher Scientific. (2023). Methyl 4-(bromomethyl)

-

Semantic Scholar. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Available at: [Link]

-

Wikipedia. N-Bromosuccinimide. Available at: [Link]

-

Journal of Chemical Education. (1971). A modification of the free radical bromination of p-toluic acid. Available at: [Link]

- Science. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. 263(5144), 203-5.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Methyl 4-(bromomethyl)

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Available at: [Link]

-

ResearchGate. (A) ¹H NMR spectra of methyl 4‐bromobenzoate.... Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]

-

YouTube. (2012). Organic Mechanism - Benzylic Bromination NBS Radical 001. Available at: [Link]

-

PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. Available at: [Link]

-

SciSpace. Methyl 4‐(bromomethyl)benzoate. Available at: [Link]

-

SpectraBase. Methyl 4-(bromomethyl)benzoate - Optional[1H NMR] - Spectrum. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Available at: [Link]

- Google Patents. (2020). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

ZaiQi Bio-Tech. methyl 4-bromo-2-(bromomethyl)benzoate| CAS No:78471-43-9. Available at: [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

- 1. innospk.com [innospk.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.no [fishersci.no]

- 12. chemicalbook.com [chemicalbook.com]

- 13. scispace.com [scispace.com]

- 14. prepchem.com [prepchem.com]

- 15. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

A Technical Guide to the Stability and Storage of Methyl 4-(bromomethyl)-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role and Reactivity of a Key Synthetic Intermediate

Methyl 4-(bromomethyl)-2-methylbenzoate, with CAS number 2417-72-3, is a bifunctional aromatic compound of significant interest in organic synthesis.[1] Its utility as a key intermediate, particularly in the synthesis of pharmaceutical agents, stems from the reactive benzylic bromide moiety, which is susceptible to nucleophilic substitution, and the methyl ester group that can undergo further transformations. The very features that make this compound a valuable synthetic building block also render it susceptible to degradation, making a thorough understanding of its stability and appropriate storage conditions paramount for ensuring its integrity and the success of subsequent reactions.

This guide provides a comprehensive overview of the stability profile of Methyl 4-(bromomethyl)-2-methylbenzoate, detailing its principal degradation pathways and offering evidence-based recommendations for its storage and handling. The insights presented herein are designed to equip researchers and drug development professionals with the knowledge necessary to maintain the quality and reliability of this important reagent.

Chemical Stability Profile: A Multi-faceted Consideration

The stability of Methyl 4-(bromomethyl)-2-methylbenzoate is not an intrinsic, singular property but is rather influenced by a confluence of environmental factors, including moisture, temperature, and light. The primary modes of degradation are hydrolysis, thermal decomposition, and photolytic cleavage.

Hydrolytic Instability: The Predominant Degradation Pathway

The most significant factor affecting the stability of Methyl 4-(bromomethyl)-2-methylbenzoate is its susceptibility to hydrolysis. The benzylic bromide is a reactive electrophile, readily attacked by nucleophiles, with water being a common reactant. This reaction, a form of solvolysis, proceeds via a nucleophilic substitution mechanism.

The presence of both an electron-donating methyl group and an electron-withdrawing methyl ester group on the benzene ring influences the reactivity of the benzylic carbon. While electron-donating groups can stabilize a developing positive charge in an SN1-type mechanism, electron-withdrawing groups can favor an SN2 pathway.[2][3] For substituted benzyl bromides, the exact mechanism of solvolysis can be a borderline case, but the practical outcome is the same: the conversion of the bromomethyl group to a hydroxymethyl group, yielding Methyl 4-(hydroxymethyl)-2-methylbenzoate. The presence of stronger nucleophiles, such as alcohols (in the case of alcoholic solvents), will lead to the corresponding ether or ester products.

It is crucial to note that even atmospheric moisture can be sufficient to initiate hydrolysis over time. Therefore, strict exclusion of moisture during storage and handling is critical to preserve the compound's integrity.

Thermal Decomposition: A Radical-Mediated Process

At elevated temperatures, brominated organic compounds, including benzyl bromides, can undergo thermal decomposition.[2][4] This process typically proceeds through a free-radical mechanism. The initial and weakest point in the Methyl 4-(bromomethyl)-2-methylbenzoate molecule under thermal stress is the carbon-bromine bond. Homolytic cleavage of this bond generates a benzylic radical and a bromine radical.[4]

These highly reactive radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or further fragmentation of the aromatic ring, leading to a complex mixture of degradation products. Hazardous decomposition products upon combustion include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide, HBr).[5][6] While stable under recommended storage conditions, exposure to high temperatures should be avoided.[5]

Photochemical Sensitivity: The Impact of Light

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of Methyl 4-(bromomethyl)-2-methylbenzoate.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[5][7][8] | To minimize the rate of thermal decomposition and any potential hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly closed.[5][7][8] | To exclude atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidative degradation. |

| Light Exposure | Store in a light-resistant container.[3] | To prevent photochemical degradation initiated by UV or visible light. |

| Moisture | Keep in a dry place.[5][7][8] Avoid exposure to moist air or water.[3] | To prevent hydrolysis, which is the primary degradation pathway. |

| Ventilation | Store in a well-ventilated place.[5][7][8] | To ensure any potential vapors are safely dispersed, in line with good laboratory safety practices. |

Incompatible Materials

To prevent hazardous reactions and degradation, Methyl 4-(bromomethyl)-2-methylbenzoate should be stored away from the following materials:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[5]

-

Strong Bases: Can promote elimination reactions or rapid hydrolysis of the ester functionality.[5]

-

Metals: Some metals can catalyze decomposition reactions.[3]

Assessing Stability: Methodologies and Considerations

For applications requiring stringent quality control, such as in drug development, it is often necessary to experimentally verify the stability of intermediates like Methyl 4-(bromomethyl)-2-methylbenzoate. This is typically achieved through stability-indicating analytical methods.

Forced Degradation Studies

To understand the degradation pathways and develop a stability-indicating method, forced degradation (or stress testing) studies are performed.[9] This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare several accurately weighed samples of Methyl 4-(bromomethyl)-2-methylbenzoate.

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve a sample in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve a sample in a solution of 0.1 M NaOH in a suitable solvent and maintain at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.

-

Thermal Degradation: Store a solid sample in an oven at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution of the sample to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

-

Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation. HPLC with UV detection is a commonly employed technique for this purpose.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of Methyl 4-(bromomethyl)-2-methylbenzoate and its degradation products.

Visualizing Degradation and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: A typical workflow for assessing the stability of a chemical intermediate.

Conclusion: Proactive Measures for Preserving Chemical Integrity

Methyl 4-(bromomethyl)-2-methylbenzoate is a reactive and valuable synthetic intermediate. Its efficacy is directly linked to its chemical purity, which can be compromised by improper storage and handling. The primary degradation pathways are hydrolysis, initiated by moisture, and radical-mediated decomposition, triggered by heat and light. By implementing stringent storage protocols that exclude these environmental factors—namely, storing the compound in a cool, dry, dark environment under an inert atmosphere—researchers can significantly extend its shelf life and ensure its suitability for their synthetic applications. For critical applications in drug development, the implementation of forced degradation studies and validated stability-indicating analytical methods is essential for fully characterizing its stability profile and ensuring the quality of the final product.

References

-

AIP Publishing. (2015, January 29). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. Retrieved from [Link]

-

Matić, M., Denegri, B., & Župan, T. (2022). Mechanism of solvolyses of substituted benzyl bromides in 80% ethanol. Croatica Chemica Acta, 94(3), 185-189. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

-

Shochem. (2025, May 12). What are the factors that determine the lifetime of intermediates? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

May & Baker. (2023, September 1). Methyl 4-(bromomethyl)benzoate - SAFETY DATA SHEET. Retrieved from [Link]

-

Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

ResearchGate. (2019, August 11). (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

-

Lumen Learning. (n.d.). Organic reactive intermediate. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, March 25). The stability order in the substituted benzyl carbanions. Retrieved from [Link]

-

ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis? Retrieved from [Link]

-

ResearchGate. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (2020, November 30). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. Retrieved from [Link]

Sources

- 1. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. researchgate.net [researchgate.net]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Accelerated & Intermediate Studies – Page 3 – Pharma Stability [pharmastability.com]

- 8. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to the Safe Handling of Methyl 4-(bromomethyl)-2-methylbenzoate

This guide provides comprehensive safety protocols and handling instructions for Methyl 4-(bromomethyl)-2-methylbenzoate (CAS No. 74733-28-1), an important intermediate in pharmaceutical and organic synthesis.[1] Given its hazardous properties, including potential corrosivity and irritation, a thorough understanding of its safety profile is critical for researchers, scientists, and drug development professionals.[1] This document synthesizes technical data from safety data sheets and related chemical literature to provide a field-proven framework for its safe use.

Chemical and Physical Properties

Methyl 4-(bromomethyl)-2-methylbenzoate is an organic bromo ester.[1] Understanding its physical and chemical properties is foundational to its safe handling and storage.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.1 g/mol | [2] |

| Appearance | Colorless or pale yellow liquid | [1] |

| Boiling Point | 245°C | [1] |

| Melting Point | -15°C | [1] |

| Solubility | Soluble in organic solvents | [1] |

Hazard Identification and GHS Classification

Methyl 4-(bromomethyl)-2-methylbenzoate is classified as an irritant and corrosive substance.[1] The primary hazards are associated with direct contact and inhalation. While a specific GHS classification for this exact isomer is not universally available, data for the closely related and more extensively studied Methyl 4-(bromomethyl)benzoate (CAS No. 2417-72-3) provides a strong basis for hazard assessment.

GHS Classification (based on Methyl 4-(bromomethyl)benzoate):

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3][4]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[4][5]

-

Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

It is also identified as a lachrymator, a substance that irritates the eyes and causes tearing.[6][7]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is paramount to mitigating the risks associated with Methyl 4-(bromomethyl)-2-methylbenzoate.

Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of all routes of exposure. Given its corrosive nature, the following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and vapors.[8][9] Contact lenses should not be worn as they can absorb and concentrate irritants.[8]

-

Hand Protection: Wear chemical-resistant gloves, such as PVC or neoprene.[8] Contaminated gloves should be removed immediately, avoiding contact with the outer surface, and disposed of as hazardous waste.[10]

-

Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended.[8][9]

-

Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[9] If exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Engineering Controls

Primary engineering controls are designed to contain the hazard at its source:

-

Chemical Fume Hood: All weighing and transfer operations must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[9]

-

Ventilation: The laboratory should have adequate general ventilation.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure:

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[4][6]

-

Conditions to Avoid: Avoid direct sunlight and heat sources.[9]

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of Methyl 4-(bromomethyl)-2-methylbenzoate from receipt to disposal.

Caption: Logical workflow for the safe handling of Methyl 4-(bromomethyl)-2-methylbenzoate.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][9]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Spill Response

-

Small Spills: Absorb the spill with an inert material such as sand, vermiculite, or earth.[9][10] Collect the absorbed material into a sealed container for disposal.[10] Clean the spill area with a suitable solvent, followed by soap and water.[10]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[8] Contain the spill and prevent it from entering drains or waterways.[8] Follow the same collection and decontamination procedures as for small spills.

Fire Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[9][10] Do not use a direct water stream as it may spread the fire.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[4][6]

Waste Disposal

Methyl 4-(bromomethyl)-2-methylbenzoate is a halogenated organic compound and must be disposed of as hazardous waste.[11]

Waste Segregation

-

Collect waste in a dedicated, properly labeled container for halogenated organic waste.[11][12]

-

Do not mix with non-halogenated organic waste, as this significantly increases disposal costs.[13][14]

-

Ensure the waste container is kept closed except when adding waste.[12]

Disposal Method

-

Dispose of the waste material by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[10]

-

All disposal practices must comply with local, regional, and national regulations.[10]

References

- Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4-bromo-2-(bromomethyl)benzoate.

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Disposal of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- Santa Cruz Biotechnology. (n.d.). Benzyl bromide.

- Sciencelab.com. (2005). Material Safety Data Sheet Benzyl bromide.

- Bucknell University. (2016). Hazardous Waste Segregation.

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.

- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

- TCI America. (2023). Methyl 4-(bromomethyl)benzoate - Safety Data Sheet.

- ChemBK. (2024). Methyl 4-(bromomethyl)-2-methylbenzoate.

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-bromomethyl-4-methyl-benzoic acid methyl ester.

- TCI Chemicals. (2025). Safety Data Sheet: Methyl Benzoate.

- AHH Chemical Co., Ltd. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.

- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.

- Cornell University. (n.d.). 7.2 Organic Solvents.

- Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-(bromomethyl)benzoate.

- Sigma-Aldrich. (2024). Safety Data Sheet: Methyl benzoate.

- PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate.

- TCI Chemicals. (2025). Safety Data Sheet: Methyl 4-(Bromomethyl)benzoate.

Sources

- 1. chembk.com [chembk.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.no [fishersci.no]

- 7. innospk.com [innospk.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 10. benchchem.com [benchchem.com]

- 11. bucknell.edu [bucknell.edu]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. 7.2 Organic Solvents [ehs.cornell.edu]

An In-depth Technical Guide to Methyl 4-bromo-2-(bromomethyl)benzoate (CAS 78471-43-9) for Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-bromo-2-(bromomethyl)benzoate, a key chemical intermediate with significant applications in modern drug discovery and development. Targeted at researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, its strategic role in the synthesis of high-value therapeutics, and detailed methodologies for its synthesis and characterization.

Core Molecular Profile and Physicochemical Properties

Methyl 4-bromo-2-(bromomethyl)benzoate, registered under CAS number 78471-43-9, is a disubstituted aromatic compound. Its structure features a methyl benzoate core with two bromine substituents: one directly on the aromatic ring at position 4, and another on a methyl group at position 2. This unique arrangement of reactive sites makes it a highly versatile building block in organic synthesis.

The dual bromine atoms serve distinct chemical purposes. The aryl bromide at the C4 position is a classical handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The benzylic bromide at the C2 position is a potent electrophile, highly susceptible to nucleophilic substitution, making it ideal for constructing heterocyclic systems. This bifunctionality is the cornerstone of its utility in complex molecule synthesis.

Table 1: Physicochemical Properties of Methyl 4-bromo-2-(bromomethyl)benzoate [1]

| Property | Value | Source |

| CAS Number | 78471-43-9 | |

| Molecular Formula | C₉H₈Br₂O₂ | |

| Molecular Weight | 307.97 g/mol | |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 79-83 °C | [2] |

| Boiling Point | 364.3±32.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in water | [3] |

| Storage | Refrigerated (0-10°C) under inert atmosphere | [2] |

Below is a diagram illustrating the chemical structure of this important synthetic intermediate.

Caption: Synthetic pathway to the thalidomide analogue core.

Application Example: Synthesis of 5-Bromo-thalidomide Analogues

Methyl 4-bromo-2-(bromomethyl)benzoate is a direct precursor to 5-bromo-thalidomide and its derivatives. [4][5]These compounds are of significant interest in medicinal chemistry for their potential to modulate the activity of tumor necrosis factor-alpha (TNF-α) and as ligands for the E3 ligase Cereblon. [5][6]The bromine atom at the 5-position of the isoindolinone ring serves as a valuable site for further chemical modification, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. This is particularly relevant in the development of PROTACs, where the bromine can be replaced with a linker attached to a warhead that targets a specific protein for degradation.

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and characterization of Methyl 4-bromo-2-(bromomethyl)benzoate. These protocols are designed to be self-validating, with clear causality behind the choice of reagents and conditions.

Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

This protocol describes a robust and high-yielding synthesis from commercially available starting materials. The causality behind this two-step, one-pot procedure lies in the selective bromination of the benzylic methyl group over the aromatic ring, followed by esterification. A more common and direct approach involves the radical bromination of the precursor, Methyl 4-bromo-2-methylbenzoate.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Methyl 4-bromo-2-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq).

-

Solvent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile. CCl₄ is traditional for radical reactions, though less polar, while acetonitrile offers a higher boiling point and is a more modern alternative.

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄, 82°C for acetonitrile) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product as a crystalline solid.

Caption: Workflow for the synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate.

Characterization Data

Accurate characterization is critical for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data for Methyl 4-bromo-2-(bromomethyl)benzoate.

Table 2: Spectroscopic Data for Methyl 4-bromo-2-(bromomethyl)benzoate

| Technique | Expected Peaks / Signals |

| ¹H NMR | δ (ppm): ~7.8 (d, 1H), ~7.6 (dd, 1H), ~7.4 (d, 1H), ~4.9 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~140 (C-CO), ~135 (C-Br), ~132, ~130, ~128, ~125 (aromatic CH), ~52 (-OCH₃), ~30 (-CH₂Br) |

| Mass Spec (EI) | m/z: 308/310/312 (M⁺, isotopic pattern for Br₂), 229/231 (M⁺ - Br), 198/200 (M⁺ - Br - OCH₃), 170/172 (M⁺ - Br - CO₂CH₃) |

| IR Spectroscopy | ν (cm⁻¹): ~3000 (aromatic C-H), ~1720 (C=O stretch), ~1250 (C-O stretch), ~600-700 (C-Br stretch) |

Note: The exact chemical shifts (δ) in NMR and wavenumbers (ν) in IR can vary slightly depending on the solvent and instrument used.

Safety and Handling

Methyl 4-bromo-2-(bromomethyl)benzoate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a corrosive solid and can cause severe skin burns and eye damage. [2]It is also a lachrymator. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

Methyl 4-bromo-2-(bromomethyl)benzoate is a pivotal intermediate for the synthesis of complex, biologically active molecules, particularly in the realm of immunomodulatory drugs and targeted protein degradation. Its unique bifunctional nature allows for a modular and efficient approach to building the core structures of these therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.

References

-

PubChem. Compound Summary for CID 22031079, Methyl 4-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]. Accessed January 3, 2026.

- Muller, G. W., et al. (1998). 5'-Substituted thalidomide analogs as modulators of TNF-alpha. Archiv der Pharmazie, 331(1), 7-12.

Sources

- 1. Methyl 4-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 22031079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-Bromo-2-(bromomethyl)benzoate | 78471-43-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 26166-92-7 | BroadPharm [broadpharm.com]

- 5. 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 26166-92-7 [chemicalbook.com]

- 6. 5'-Substituted thalidomide analogs as modulators of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 4-(bromomethyl)-2-methylbenzoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. Methyl 4-(bromomethyl)-2-methylbenzoate (CAS No. 74733-28-1), an important intermediate in organic synthesis, presents a unique solubility profile that necessitates a thorough understanding for its effective application.[1] This guide provides a comprehensive framework for characterizing the solubility of this compound in various organic solvents. We move beyond a simple data sheet to deliver a foundational understanding of its structural-solubility relationship, a detailed, field-proven experimental protocol for determining thermodynamic solubility, and a guide to interpreting the resulting data. This document is designed to empower researchers to generate reliable and reproducible solubility data, ensuring the robustness of subsequent development activities.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, poor solubility is a major hurdle that can lead to unpredictable in vitro results, low bioavailability, and ultimately, the failure of promising drug candidates.[2][3] For a synthetic intermediate like methyl 4-(bromomethyl)-2-methylbenzoate, solubility is paramount for several reasons:

-

Reaction Kinetics: Efficient dissolution in a reaction solvent is necessary to ensure optimal reaction rates and yields.

-

Purification: Solubility differences are exploited in crystallization, extraction, and chromatographic purification processes.

-

Formulation: For APIs, solubility directly impacts the choice of delivery vehicle and the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Understanding the solubility of methyl 4-(bromomethyl)-2-methylbenzoate is therefore not just an academic exercise but a prerequisite for its successful application in pharmaceutical synthesis.

Physicochemical Profile and Predicted Solubility

Methyl 4-(bromomethyl)-2-methylbenzoate is an organic bromo ester with the molecular formula C₁₀H₁₁BrO₂.[1] Its structure, featuring a substituted benzene ring, dictates its solubility behavior.

Key Structural Features:

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for hydrogen bonding as an acceptor.

-

Bromomethyl Group (-CH₂Br): This is a reactive, moderately polar group.

-

Ortho-Methyl Group (-CH₃): This group adds to the nonpolar character and can sterically hinder interactions with the adjacent ester group.

Based on these features, a general solubility profile can be predicted. The molecule possesses both polar (ester) and nonpolar (aromatic ring, methyl groups) characteristics, suggesting it will be an amphiphilic compound. Therefore, it is expected to be soluble in a range of organic solvents.[1] A structurally similar isomer, methyl 4-(bromomethyl)benzoate (CAS 2417-72-3), is reported to be highly soluble in ethanol, ether, chloroform, and methanol, but only lowly soluble in water.[5][6][7] While not identical, this suggests that our target compound will likely exhibit good solubility in polar aprotic and moderately polar protic solvents, with limited solubility in highly nonpolar solvents like hexanes and very limited solubility in water.

Table 1: Physicochemical Properties of Methyl 4-(bromomethyl)-2-methylbenzoate

| Property | Value | Source |

| CAS Number | 74733-28-1 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molar Mass | 243.10 g/mol | [1] |

| Appearance | Colorless or pale yellow liquid | [1] |

| Predicted Density | ~1.404 g/cm³ | [1] |

| Predicted Boiling Point | ~295.6 °C | [1] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is universally regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[8][9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a robust, self-validating system for generating high-quality data.

Rationale for Method Selection

Kinetic solubility methods, often used in high-throughput screening, can overestimate true solubility due to the formation of supersaturated solutions.[8] For the precise characterization required in drug development, the thermodynamic solubility is the definitive value. The shake-flask method, while more time-consuming, ensures that a true equilibrium is reached, providing the most reliable data for downstream applications.[8][9]

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

Methyl 4-(bromomethyl)-2-methylbenzoate (>99% purity)

-

Selection of HPLC-grade organic solvents (see Table 2)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Orbital shaker with temperature control

-

Centrifuge with appropriate vial adapters

-

0.22 µm PTFE syringe filters

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of methyl 4-(bromomethyl)-2-methylbenzoate to a series of glass vials.

-

Causality: An excess of solid is crucial to ensure that the solution reaches saturation and remains in equilibrium with the solid phase throughout the experiment.[8] A good starting point is ~10-20 mg of compound.

-

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C ± 1°C). Agitate for a sufficient duration to reach equilibrium.

-

Causality: A period of 48 to 72 hours is typically recommended to ensure equilibrium is fully established. Preliminary studies can be run to confirm the time point at which the concentration in solution becomes constant.[10] Consistent temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle. Then, separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Directly filter the solution using a chemically resistant (e.g., PTFE) syringe filter. Note: Avoid filter materials that may absorb the solute.

-

Causality: This step is critical to ensure that no undissolved solid particles are carried over into the sample for analysis, which would falsely inflate the solubility measurement.

-

-

Sample Preparation & Analysis: Immediately after separation, carefully pipette a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.

-

Causality: A validated, stability-indicating HPLC method is the preferred choice for quantification due to its specificity and sensitivity. A multi-point calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

-

Data Reporting: Calculate the original solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[11]

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear, structured table. Solvents should be grouped by their polarity to facilitate the identification of trends.

Table 2: Solubility Data Template for Methyl 4-(bromomethyl)-2-methylbenzoate at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Nonpolar | n-Hexane | 1.88 | Experimental Data | Experimental Data |

| Toluene | 2.38 | Experimental Data | Experimental Data | |

| Polar Aprotic | Dichloromethane (DCM) | 9.08 | Experimental Data | Experimental Data |

| Tetrahydrofuran (THF) | 7.58 | Experimental Data | Experimental Data | |

| Ethyl Acetate | 6.02 | Experimental Data | Experimental Data | |

| Acetone | 21.0 | Experimental Data | Experimental Data | |

| Acetonitrile (ACN) | 37.5 | Experimental Data | Experimental Data | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data | Experimental Data | |

| Polar Protic | Methanol | 32.7 | Experimental Data | Experimental Data |

| Ethanol | 24.5 | Experimental Data | Experimental Data | |

| Isopropanol (IPA) | 19.9 | Experimental Data | Experimental Data | |

| Aqueous | Water | 80.1 | Experimental Data | Experimental Data |

Conclusion for the Practicing Scientist

This guide provides a robust scientific framework for determining and understanding the solubility of methyl 4-(bromomethyl)-2-methylbenzoate. By adhering to the gold-standard shake-flask protocol, researchers can generate the high-quality, reliable data essential for making informed decisions in process development and formulation. The structural characteristics of the molecule suggest good solubility in a range of common organic solvents from moderately nonpolar to polar aprotic and protic, with poor aqueous solubility. The experimental determination of these values is a critical step in harnessing the full potential of this valuable synthetic intermediate. Careful execution and adherence to the principles of equilibration and accurate quantification are the cornerstones of a successful solubility characterization.

References

- 1. chembk.com [chembk.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Methyl 4-(bromomethyl)benzoate | 2417-72-3 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. ema.europa.eu [ema.europa.eu]

The Architectural Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to the Crystal Structure of Methyl 4-(bromomethyl)-2-methylbenzoate

Abstract

Methyl 4-(bromomethyl)-2-methylbenzoate is a pivotal building block in synthetic organic chemistry, particularly valued for its role as an intermediate in the synthesis of various pharmaceuticals.[1][2][3] Its reactivity is intrinsically linked to its three-dimensional structure. This technical guide provides an in-depth analysis of the crystal structure of Methyl 4-(bromomethyl)-2-methylbenzoate, elucidated by single-crystal X-ray diffraction. We will delve into the experimental methodology, from synthesis and crystallization to data acquisition and structural refinement, offering expert insights into the causal relationships behind the procedural choices. The guide will present a detailed examination of the molecule's geometric parameters, including bond lengths, bond angles, and key torsional angles, and discuss the supramolecular architecture established through intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and seek a comprehensive understanding of its solid-state conformation and packing, which are critical for its handling, reactivity, and formulation.

Introduction: The Significance of Structural Insight

Methyl 4-(bromomethyl)-2-methylbenzoate, with the chemical formula C₉H₉BrO₂, is a bifunctional organic molecule featuring both a reactive bromomethyl group and a methyl ester.[1][2] This combination makes it a versatile reagent in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as Imatinib and potent angiotensin II receptor antagonists.[1][2] The compound is also utilized in the preparation of anti-HIV agents and aldose reductase inhibitors.[3][4][]